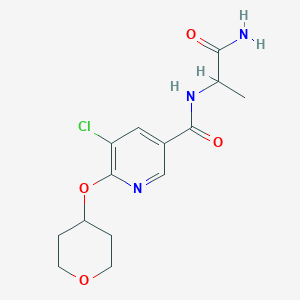![molecular formula C20H22ClN3O B2792478 N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide CAS No. 401636-59-7](/img/structure/B2792478.png)
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, also known as N-4-chlorophenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide, is a synthetic compound used in scientific research. It is an analog of the neurotransmitter dopamine, a chemical messenger that plays an important role in the brain’s reward system. It has been studied for its potential to modulate the dopamine system, as well as its effects on behavior and memory.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has been studied for its potential to modulate the dopamine system, as well as its effects on behavior and memory. It has been used in animal studies to investigate the effects of dopamine receptor agonists and antagonists on behavior, as well as to investigate the effects of drugs on the central nervous system. It has also been used to study the effects of dopamine on learning and memory.
Mecanismo De Acción
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is believed to act as an agonist at the dopamine D2 receptor, which is involved in the regulation of reward-related behavior. It is believed to act as a partial agonist, meaning that it is able to partially activate the receptor, but not to the same extent as a full agonist.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has been studied for its effects on behavior and memory in animal studies. It has been shown to increase locomotor activity, as well as to enhance memory formation and retrieval. It has also been shown to increase dopamine levels in the brain, suggesting that it may be useful in the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively selective for the dopamine D2 receptor, making it useful for studying the effects of dopamine receptor agonists and antagonists. However, there are some limitations to its use in laboratory experiments. It has a short half-life, meaning that it must be administered frequently to maintain its effects. It also has a relatively low affinity for the dopamine D2 receptor, making it less useful for studying the effects of full agonists.
Direcciones Futuras
Future research on N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide could focus on its potential therapeutic applications. This could include investigating its effects on the dopamine system in humans, as well as the potential for it to be used as a treatment for certain neurological disorders. It could also be studied for its potential to modulate other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further research could be done to develop more selective and stable analogs of this compound, as well as to develop more effective delivery systems for its administration.
Métodos De Síntesis
N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamideenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide can be synthesized via a series of steps starting with the reaction of 4-chlorobenzonitrile and 3-phenylprop-2-en-1-ol. This reaction is followed by a condensation reaction with piperazine-1-carboxylic acid and a final deprotection reaction with hydrochloric acid.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJSXOJHTIYOCJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2792397.png)
![Methyl 2-chloro-5-{[cyclobutyl(2-hydroxyethyl)amino]methyl}pyridine-3-carboxylate](/img/structure/B2792398.png)



![N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792406.png)
![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792409.png)
![2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2792410.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/no-structure.png)


![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792416.png)
